molecular formula C14H13N3O2 B2646930 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421493-52-8

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B2646930
CAS No.: 1421493-52-8
M. Wt: 255.277
InChI Key: BNKWDEJYAHCCAB-UHFFFAOYSA-N
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Description

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a benzamide moiety linked to a 3-methylisoxazole ring via an ethyl chain, a design feature common in compounds screened for bioactive properties. The presence of the cyano group on the benzamide ring is a critical modification, often employed to influence the compound's electronic properties, binding affinity, and metabolic stability. Compounds featuring oxazole cores, such as the one in this molecule, are extensively investigated for their potential anticancer activities. Research on structurally similar N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives has demonstrated promising in vitro activity against the NCI-60 panel of human cancer cell lines, suggesting that the oxazole-cyanobenzamide architecture is a privileged scaffold for developing anticancer agents . The mechanism of action for such compounds may involve the disruption of microtubule formation, a validated target for anticancer therapy, as indicated by COMPARE analysis showing correlation with known tubulin-targeting agents like vinblastine and paclitaxel . Furthermore, the 1,2-oxazole (isoxazole) ring is a known bioisostere, capable of mimicking other functional groups to modulate a compound's interaction with biological targets such as enzymes and receptors . This benzamide derivative is supplied exclusively for research purposes in non-human studies. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-cyano-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-8-13(19-17-10)6-7-16-14(18)12-4-2-11(9-15)3-5-12/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKWDEJYAHCCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This method is preferred due to its cost-effectiveness and reduced environmental impact. The reaction typically involves the fusion of aryl amines with ethyl cyanoacetate under high temperatures .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The cyano group and the oxazole ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Substituent Variations

Lecozotan Hydrochloride ()
  • Structure: 4-Cyano-N-substituted benzamide with a piperazinyl-benzodioxinyl group and pyridinyl moiety.
  • Key Differences :
    • Larger substituents (piperazine, benzodioxane) increase molecular weight (520.00 g/mol) and complexity.
    • Biological Role : 5-HT1A receptor antagonist for Alzheimer’s disease.
  • Comparison :
    • The target compound’s smaller oxazole group may improve pharmacokinetics (e.g., absorption) but reduce receptor specificity compared to Lecozotan’s extended aromatic system.
Compound 45 (: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
  • Structure : Benzamide with a 1,2,4-oxadiazole ring and thioether linkage.
  • Key Differences: Oxadiazole vs. Thioether group enhances lipophilicity (higher logP) compared to the target’s ethyl linker.
  • Comparison :
    • The target compound’s oxazole may offer better hydrogen-bonding capacity, while the absence of a thioether could reduce membrane permeability.

Amide Linker and Directing Groups

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Structure : Benzamide with a hydroxy-dimethyl ethyl group.
  • Key Differences: Hydroxy group enables N,O-bidentate coordination for metal catalysis. Lacks the cyano substituent, reducing electronic effects.
  • Comparison: The target compound’s cyano group may hinder metal coordination but enhance dipole interactions in biological targets.

Heterocyclic Hybrid Systems

Quinoxaline-Benzamide Derivatives ()
  • Structure: Benzamide fused with quinoxaline and triazole/thiadiazole rings.
  • Higher molecular complexity may limit synthetic accessibility.
  • Comparison :
    • The target compound’s simpler structure offers easier synthesis but fewer opportunities for intercalation-based mechanisms.

Data Table: Structural and Inferred Properties

Compound Molecular Weight (g/mol) logP (Estimated) Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~315.35 2.1 5 Cyano, oxazole, amide
Lecozotan Hydrochloride () 520.00 3.8 8 Cyano, piperazine, benzodioxane
Compound 45 () ~465.34 3.5 7 Oxadiazole, thioether, amide
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () ~207.27 1.9 3 Hydroxy, amide

Biological Activity

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H14N4O Molecular Formula \text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

Key Features:

  • Cyano Group: Enhances reactivity and interaction with biological targets.
  • Oxazole Ring: Contributes to the compound's stability and potential biological activity.
  • Benzamide Moiety: Known for various pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The oxazole ring may interact with enzymes through hydrogen bonding and π-π interactions, modulating their activity.
  • Microtubule Disruption: Similar compounds have shown potential in disrupting microtubule formation, which is critical for cell division and growth pathways .
  • Anticancer Properties: Preliminary studies indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines .

Biological Activity Overview

A summary of biological activities associated with this compound is presented in the following table:

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines (e.g., MCF-7, HeLa)
Enzyme InhibitionModulates activity of lipoxygenase and other enzymes involved in inflammatory pathways
CytotoxicityExhibits cytotoxic effects with IC50 values in the micromolar range against multiple cell lines

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth at sub-micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research indicated that this compound effectively inhibits lipoxygenase (LOX), an enzyme involved in inflammatory responses. Docking studies revealed that it binds to the active site of LOX, suggesting a mechanism for its anti-inflammatory properties .

Pharmacological Implications

The diverse biological activities of this compound highlight its potential applications in drug development. Its ability to modulate enzyme activity and induce apoptosis positions it as a candidate for further exploration in therapeutic interventions against cancer and inflammatory diseases.

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